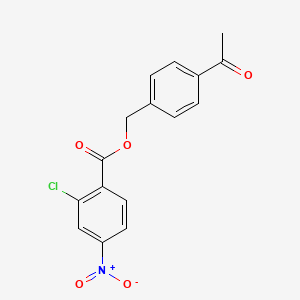
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, also known as HBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide can inhibit the growth of various bacterial and fungal strains. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge ROS. In animal studies, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide in lab experiments is its low toxicity, making it a safe candidate for in vitro and in vivo studies. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is also relatively easy to synthesize, allowing for large-scale production. However, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide. One area of interest is the development of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide-based drug delivery systems, which could improve the efficacy and specificity of therapeutic agents. Another area of interest is the investigation of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a potential plant growth regulator, which could improve crop yields and reduce the need for synthetic fertilizers. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide involves the reaction of 5-hydroxy-2-aminobenzimidazole with 3-bromo-1-propanol in the presence of hydrazine hydrate. The reaction yields 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide as a white solid with a melting point of 200-202°C.
Aplicaciones Científicas De Investigación
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has also been investigated for its potential use as a drug delivery agent due to its ability to cross cell membranes. In agriculture, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been studied for its potential use as a plant growth regulator and as a fungicide. In environmental science, 3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide has been shown to possess chelating properties, making it a potential candidate for heavy metal removal from contaminated water.
Propiedades
IUPAC Name |
3-(6-hydroxy-1H-benzimidazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-10(16)4-3-9-12-7-2-1-6(15)5-8(7)13-9/h1-2,5,15H,3-4,11H2,(H,12,13)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWVQUTSQDGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hydroxy-1H-benzimidazol-2-yl)propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)
![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)


![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)